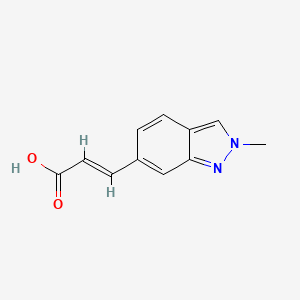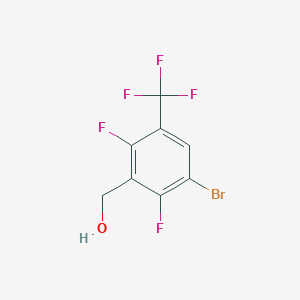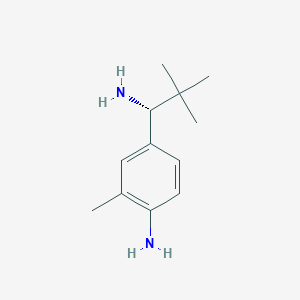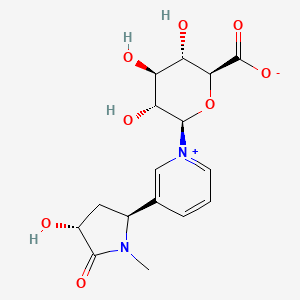![molecular formula C14H10BrIN2O3S B12859544 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate](/img/no-structure.png)
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate: is a complex organic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the halogenation of pyrrolopyridine derivatives. The reaction conditions often require the use of strong halogenating agents such as N-bromosuccinimide (NBS) and iodine in the presence of a catalyst . The final step involves the sulfonation of the compound using 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine and iodine atoms in the compound make it highly reactive towards nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions using agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Heck reactions, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, DMF as solvent, and elevated temperatures.
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, ethanol as solvent, room temperature.
Coupling: Palladium catalysts, aryl halides, base like potassium carbonate, and solvents like toluene.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of dehalogenated products.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activities .
Biology: In biological research, the compound is studied for its potential as an inhibitor of specific enzymes and receptors. It has shown promise in inhibiting fibroblast growth factor receptors (FGFRs), which are involved in various types of cancer .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to inhibit FGFRs makes it a candidate for targeted cancer therapies .
Industry: In the industrial sector, the compound is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Comparison:
- 5-Bromo-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: This compound has a triisopropylsilanyl group, which makes it more lipophilic and potentially more permeable through cell membranes.
- 5-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine: The presence of a methyl group can influence the compound’s reactivity and biological activity.
- 5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: The tosyl group can enhance the compound’s stability and solubility in organic solvents.
Uniqueness: 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate is unique due to its combination of halogen atoms and the sulfonate group, which provides a distinct reactivity profile and potential for diverse applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C14H10BrIN2O3S |
|---|---|
Molekulargewicht |
493.12 g/mol |
IUPAC-Name |
(5-bromo-3-iodopyrrolo[2,3-b]pyridin-1-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H10BrIN2O3S/c1-9-2-4-11(5-3-9)22(19,20)21-18-8-13(16)12-6-10(15)7-17-14(12)18/h2-8H,1H3 |
InChI-Schlüssel |
METFLOUWNHFRKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON2C=C(C3=C2N=CC(=C3)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Bromomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12859488.png)
![3-Methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12859489.png)





![Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12859526.png)

